molecular formula C14H20O4S B1428740 2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate CAS No. 959748-73-3

2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B1428740
M. Wt: 284.37 g/mol
InChI Key: ODYJPBVJBNREQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate” involves several steps. In one method, p-toluenesulfonyl chloride is added to a solution of the precursor compound in pyridine and dichloromethane . The reaction mixture is stirred at room temperature for several hours, then quenched with saturated aqueous sodium bicarbonate . The product is then extracted with ethyl acetate, dried, and purified .


Molecular Structure Analysis

The molecular structure of “2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate” is complex. The InChI code for this compound is 1S/C13H18O4S/c1-11-2-4-13 (5-3-11)18 (14,15)17-10-12-6-8-16-9-7-12/h2-5,12H,6-10H2,1H3 . This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 4 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate” include its molecular weight, which is 172.22 g/mol . The compound is a liquid at room temperature . Its InChI key is DCBKCZSYJRZBDB-UHFFFAOYSA-N .

Scientific Research Applications

  • Sequential Hydroarylation/Prins Cyclization :

    • The compound is used in a cascade cyclization process with various aldehydes, leading to the synthesis of tetrahydro-2H-pyrano[3,4-c]quinoline derivatives. This process is notable for its efficiency and selectivity in yields (Reddy et al., 2016).
  • Rearrangement in Organic Synthesis :

    • The rearrangement of a specific enantiopure derivative of the compound with titanium(IV) chloride results in a novel transformation, characterized by aromatic substitution reactions and tosyloxy loss. This highlights the role of titanium in the rearrangement process (Giles & McManus, 2009).
  • InCl3-catalyzed Prins Bicyclization :

    • The compound is involved in a novel InCl3 catalyzed Prins bicyclization strategy, crucial for the synthesis of spirotetrahydropyran derivatives. The process is distinguished by its high diastereoselectivity (Reddy, Jalal & Singarapu, 2014).
  • Synthesis of Diverse Chemical Structures :

    • A novel and convenient approach involving the compound leads to the synthesis of various chemical structures with potential implications in drug discovery and material sciences (Liu et al., 2010).
  • Prins-Type Cyclization of Oxonium Ions :

    • The compound plays a role in the Prins cyclization of oxonium ions, a process that is crucial for the synthesis of tetrahydro-2H-pyran and tetrahydrofuran derivatives. This method showcases versatility and the possibility of generating complex molecules (Fráter, Müller & Kraft, 2004).
  • Photosubstitution in Organic Chemistry :

  • One-Pot Synthesis :

Safety And Hazards

The safety and hazards associated with “2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate” are indicated by the hazard statements H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

properties

IUPAC Name

2-(oxan-4-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4S/c1-12-2-4-14(5-3-12)19(15,16)18-11-8-13-6-9-17-10-7-13/h2-5,13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYJPBVJBNREQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 2-(tetrahydro-2H-pyran-4-yl)ethanol (1.00 g) in pyridine (6.5 mL) was added p-toluenesulfonyl chloride (1.5 g), followed by stirring at the same temperature for 30 minutes, and at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure, and then diluted aqueous hydrochloric acid (20 mL) was added to the residue, followed by twice extractions with ethyl acetate (20 mL). The organic layers were combined, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane/ethyl acetate=80/20-50/50) to obtain p-toluenesulfonic acid 2-(tetrahydro-2H-pyran-4-yl)ethyl ester (450 mg).
[Compound]
Name
ice
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0 (± 1) mol
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1 g
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1.5 g
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6.5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1.63 g (12.5 mmol) of 2-(tetrahydro-pyran-4-yl)-ethanol in pyridine (15 mL) are added 3.58 g (18.8 mmol) of p-toluenesulfonylchloride. The reaction is stirred at room temperature for 5 h. The reaction mixture is concentrated under reduced pressure. The residue is dissolved 2M aqueous HCl solution (20 mL) and extracted with ethyl acetate (3×50 mL). The combined organic extracts are dried over Na2SO4, filtered and the solvent is removed to give 1.9 g of toluene-4-sulfonic acid 2-(tetrahydro-pyran-4-yl)-ethyl ester as off-white crystalline solid. Yield: 53%; ES-MS: m/z 285 [M+H]
Quantity
1.63 g
Type
reactant
Reaction Step One
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3.58 g
Type
reactant
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Quantity
15 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a solution of 2-(tetrahydropyran-4-yl)-ethanol (1.5 g, 11.5 mmol) in 10 mL of CH2Cl2 and 7 mL of pyridine was added p-toluenesulfonyl chloride (2.4 g, 12.7 mmol) portion wise over 15 minutes. The mixture stirred at ambient temperature for 3 hours and was quenched with 10 mL of saturated, aqueous NaHCO3. The layers were separated and the aqueous layer was extracted with three 5 mL of portions of CH2Cl2. The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. Purification via column chromatography (SiO2, 70% hexanes in ethyl acetate) afforded the title compound. MS (DCI/NH3) m/z 302 (M+NH4)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
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7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Carlsson, S Lindberg, X Wu, S Dunne… - Drug testing and …, 2016 - Wiley Online Library
In this work, emergence patterns of synthetic cannabinoids were utilized in an attempt to predict those that may appear on the drug market in the future. Based on this information, two …

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